molecular formula C23H20FN3O5S B2742568 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide CAS No. 941986-99-8

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide

Cat. No. B2742568
CAS RN: 941986-99-8
M. Wt: 469.49
InChI Key: JACXMBLUYULBMU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a sulfonyl group attached to a fluorophenyl group, a tetrahydroquinoline group, and a nitrobenzamide group. These functional groups could potentially give the compound various chemical and biological properties .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. For example, the sulfonyl group might undergo reactions with nucleophiles, and the nitro group could potentially be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a sulfonyl group and a nitro group could potentially affect the compound’s solubility and reactivity .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds synthesized from related chemical structures have demonstrated significant antimicrobial and antifungal activities. For instance, sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, exhibited potent antimicrobial potency against several bacterial and fungal strains. Molecular docking studies further revealed that these compounds show good binding affinities at the active enzyme sites, suggesting their potential as antimicrobial agents (Janakiramudu et al., 2017).

Cancer Research

In the field of cancer research, new sulfonamide derivatives have been synthesized to explore their pro-apoptotic effects in cancer cells by activating specific signaling pathways. These compounds have shown significant ability to reduce cell proliferation in various cancer cell lines, including human hepatocellular, breast, and colon cancer cell lines, suggesting their potential use as anticancer agents (Cumaoğlu et al., 2015).

Molecular Interactions and Inhibition Studies

Research on molecular interactions and inhibition studies has highlighted the potential of compounds related to N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methyl-3-nitrobenzamide. For example, studies on the binding of isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT) revealed insights into the molecular basis of enzyme inhibition, providing a foundation for designing more effective inhibitors (Grunewald et al., 2006).

Synthetic and Medicinal Chemistry

The synthesis and characterization of new compounds based on the structural framework of this compound contribute to advances in synthetic and medicinal chemistry. These efforts aim at exploring the pharmacological properties and structure-activity relationships of such compounds for potential therapeutic applications, including diuretic and antihypertensive agents (Rahman et al., 2014).

Mechanism of Action

The mechanism of action at a biological level would depend on the specific biological target of the compound. Without specific studies on this compound, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O5S/c1-15-20(5-2-6-21(15)27(29)30)23(28)25-18-10-7-16-4-3-13-26(22(16)14-18)33(31,32)19-11-8-17(24)9-12-19/h2,5-12,14H,3-4,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACXMBLUYULBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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